2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate
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Overview
Description
2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate is a compound with significant potential in various scientific fields. It contains functional groups such as amines, thiols, and phosphates, making it versatile for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate typically involves the reaction of 2-mercaptoethanol with 5-aminopentylamine under controlled conditions. The reaction is carried out in the presence of a phosphate donor, such as phosphoric acid, to introduce the phosphate group. The reaction conditions often include a solvent like water or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the phosphate group.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Reduced phosphates and modified thiols.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, altering their function. The phosphate group can participate in phosphorylation reactions, which are crucial for regulating cellular processes. The amine groups can engage in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Aminopentyl)amino)ethanethiol
- N-(5-Aminopentyl)biotinamide
- 5-(Morpholin-4-yl)-2-(5-phthalimidopentyl)-1,3-oxazole-4-carbonitrile
Uniqueness
2-((5-Aminopentyl)amino)-1-mercaptoethyl dihydrogen phosphate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable tool in various scientific disciplines .
Properties
Molecular Formula |
C7H19N2O4PS |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
[2-(5-aminopentylamino)-1-sulfanylethyl] dihydrogen phosphate |
InChI |
InChI=1S/C7H19N2O4PS/c8-4-2-1-3-5-9-6-7(15)13-14(10,11)12/h7,9,15H,1-6,8H2,(H2,10,11,12) |
InChI Key |
CQNMYFIBXSISOG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CCNCC(OP(=O)(O)O)S |
Origin of Product |
United States |
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